2-(aminomethyl)prop-2-en-1-amine

Description

Contextualization within Unsaturated Amine Chemistry

Unsaturated amines are a class of organic compounds that contain at least one carbon-carbon double or triple bond in addition to an amine functional group. acs.org This combination of functionalities imparts a dual reactivity to the molecular framework. The amine group, with its lone pair of electrons on the nitrogen atom, typically acts as a base or a nucleophile, while the unsaturated carbon-carbon bond is susceptible to electrophilic addition and other reactions characteristic of alkenes or alkynes. wikipedia.org

Structural Features and Reactivity Potential of the 2-(aminomethyl)prop-2-en-1-amine Scaffold

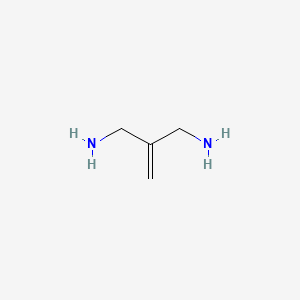

The structure of 2-(aminomethyl)prop-2-en-1-amine, C4H10N2, is characterized by a central carbon atom double-bonded to a methylene (B1212753) group (C=CH2) and also bonded to two separate aminomethyl (-CH2NH2) groups. This arrangement makes it a primary allylic diamine. The key structural features—two primary amine groups and an exocyclic double bond—endow the molecule with significant reactivity potential.

The two primary amine groups serve as nucleophilic centers and can engage in a variety of common amine reactions, such as acylation, alkylation, and condensation with carbonyl compounds. The presence of two amine groups offers the potential for forming cross-linked structures or polymers. The alkene portion of the molecule is available for electrophilic additions, radical reactions, and transition-metal-catalyzed transformations like hydroamination or Heck reactions. organic-chemistry.orgnih.gov The allylic nature of the C-N bonds also introduces possibilities for rearrangement and substitution reactions, often catalyzed by transition metals. organic-chemistry.orgacs.org

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| IUPAC Name | 2-methylene-1,3-propanediamine |

| CAS Number | 56123-06-9 |

| Molecular Formula | C4H10N2 |

| Molecular Weight | 86.14 g/mol |

| Physical Form | Liquid |

| InChI Key | PRCGMIFKQRXNBS-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Significance of Allylic Diamines in Contemporary Organic and Materials Science

Allylic diamines, and the closely related vicinal diamines, are highly valuable structural motifs in modern chemistry. nih.govrsc.org Their importance stems from their prevalence in biologically active molecules, including pharmaceuticals and natural products, and their utility as ligands for transition metal catalysts. nih.govnih.gov The development of catalytic methods to synthesize these diamines, such as rhodium- or palladium-catalyzed amination reactions, is an active area of research. nih.govorganic-chemistry.orgnih.gov

In Organic Synthesis: Allylic diamines are versatile intermediates for the synthesis of complex nitrogen-containing molecules. They serve as precursors to:

Vicinal Diamines: These 1,2-diamine structures are crucial components of many bioactive compounds and are often synthesized from allylic amines through processes like hydroamination. nih.govrsc.org

Heterocyclic Compounds: The diamine functionality can be used to construct a wide range of nitrogen-containing rings, which are foundational structures in medicinal chemistry.

Chiral Ligands: Enantiomerically pure diamines are frequently used as chiral ligands in asymmetric catalysis, enabling the synthesis of single-enantiomer drugs. nih.gov

In Materials Science: The dual functionality of allylic diamines makes them attractive monomers for polymer synthesis.

Functional Polymers: Polymers created from allylic diamines can incorporate reactive amine groups along the polymer backbone. These polymers have potential applications in biomedical devices, drug delivery systems, and as components of biosensors. ontosight.ai

Coatings and Adhesives: The ability of the amine groups to form strong interactions and the potential for the allyl group to participate in cross-linking reactions make these compounds suitable for developing advanced coatings and adhesives. ontosight.ai

Water Treatment: The reactivity of the amine groups can be exploited for the chelation of metal ions or reaction with contaminants, suggesting potential use in water purification technologies. ontosight.ai

The table below highlights some synthetic applications of allylic amines in accessing important chemical structures.

| Reaction Type | Substrate Type | Product Type | Significance |

| Hydroamination | Allyl Amines | 1,2-Diamines | Provides access to chiral diamines, which are important in biologically active compounds. nih.gov |

| Oxidative Cyclization | Allylic Sulfamides | Cyclic Sulfamides (Diamine precursors) | A modular method to produce 1,2-diamines from readily available allylic amines. nih.gov |

| Carboamination | Allyl Amines | Vicinal Diamines | A three-component reaction to install both a C-N and a C-C bond in a single operation. rsc.org |

| Polymerization | Amine/Oxirane Monomers | Cross-linked Polymer Network | Creates materials for biomedical applications, coatings, and adhesives. ontosight.ai |

Scope and Objectives of the Academic Research Outline

The objective of this article is to provide a concise and scientifically grounded overview of the chemical compound 2-(aminomethyl)prop-2-en-1-amine. The scope is strictly limited to an academic discussion of its chemical nature and potential research applications. This outline has systematically contextualized the compound within the broader field of unsaturated amine chemistry, detailed its specific structural features and consequent reactivity, and underscored the significance of the allylic diamine motif in modern organic synthesis and materials science. The aim is to furnish a foundational understanding of this compound's potential as a versatile tool for advanced chemical research and development.

Structure

3D Structure

Properties

IUPAC Name |

2-methylidenepropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-4(2-5)3-6/h1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCGMIFKQRXNBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633851 | |

| Record name | 2-Methylidenepropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56123-06-9 | |

| Record name | 2-Methylidenepropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Aminomethyl Prop 2 En 1 Amine

Established and Emerging Synthetic Pathways for 2-(aminomethyl)prop-2-en-1-amine

The synthesis of 2-(aminomethyl)prop-2-en-1-amine is not as widely documented as that of more common industrial chemicals. However, theoretical and analogous synthetic routes can be proposed based on fundamental organic reactions.

Multi-Step Synthesis from Isobutene and Related Feedstocks

A potential, though not extensively detailed in public literature, synthetic route to 2-(aminomethyl)prop-2-en-1-amine could originate from isobutene. A hypothetical pathway might involve the radical allylic halogenation of isobutene to yield 3-chloro-2-methylprop-1-ene. Subsequent reaction with a cyanide source could produce 2-methyl-3-propenenitrile. Further functionalization of the double bond and nitrile group would be necessary to introduce the two amine functionalities.

Another conceptual approach involves the controlled oxidation of isobutene to produce methacrolein. This α,β-unsaturated aldehyde could then undergo a series of transformations, including amination and reduction steps, to arrive at the target diamine. However, controlling the regioselectivity and preventing polymerization would be significant challenges.

A related feedstock, 2-methyl-1,3-propanediol, can be synthesized from isobutylene (B52900) via hydroformylation and subsequent hydrogenation. sigmaaldrich.comgoogle.com The diol could then potentially be converted to the diamine through a catalytic amination process. google.com

Hydrogenation of Precursor Compounds

A more direct and plausible synthetic strategy involves the hydrogenation of a suitable dinitrile precursor. The hydrogenation of 2-methylenepropane-1,3-dinitrile would theoretically yield 2-(aminomethyl)prop-2-en-1-amine. This dinitrile precursor could potentially be synthesized from the corresponding dihalide or diol. The choice of catalyst and reaction conditions would be crucial to ensure the selective reduction of the nitrile groups without affecting the double bond. Catalysts such as Raney nickel or cobalt are often employed for such transformations.

While specific literature on the hydrogenation of 2-methylenepropane-1,3-dinitrile is scarce, the reduction of nitriles to primary amines is a well-established industrial process.

Evaluation of Industrial Scalability and Process Efficiency

The industrial-scale production of 2-(aminomethyl)prop-2-en-1-amine is not well-documented in publicly available sources, suggesting it may be a specialty chemical with niche applications. The scalability of the potential synthetic routes discussed would depend on several factors, including the availability and cost of starting materials, the number of synthetic steps, the efficiency and selectivity of each step, and the ease of purification.

Functionalization and Derivatization Reactions of 2-(aminomethyl)prop-2-en-1-amine

The presence of two primary amine groups and a reactive double bond makes 2-(aminomethyl)prop-2-en-1-amine a versatile building block for further chemical modifications.

Aminomethylation and Mannich-type Reactions

The primary amine groups of 2-(aminomethyl)prop-2-en-1-amine can readily participate in aminomethylation and Mannich-type reactions. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.orgwikipedia.orgorganicreactions.org In this context, 2-(aminomethyl)prop-2-en-1-amine can act as the amine component.

When reacted with an aldehyde and a ketone or another compound with an acidic proton, 2-(aminomethyl)prop-2-en-1-amine can form bis-Mannich bases. The general mechanism involves the formation of an iminium ion from the reaction of the amine with the aldehyde, which then acts as an electrophile and is attacked by the enol form of the ketone. wikipedia.orgchemistrysteps.com

The resulting derivatives would incorporate the 2-methylene-1,3-propanediamine moiety into a larger molecular framework, potentially leading to compounds with interesting biological or material properties.

Reductive Amination for Controlled Alkylation

Reductive amination, also known as reductive alkylation, is a powerful method for the N-alkylation of amines. wikipedia.org This reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding alkylated amine. nih.gov

2-(aminomethyl)prop-2-en-1-amine, with its two primary amine groups, can undergo controlled mono- or di-alkylation through reductive amination. By carefully selecting the stoichiometry of the carbonyl compound and the reducing agent, it is possible to introduce one or two alkyl groups onto the nitrogen atoms.

Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. The choice of reducing agent can influence the selectivity and efficiency of the reaction. This method provides a versatile route to a wide range of N-substituted derivatives of 2-(aminomethyl)prop-2-en-1-amine.

Below is a table summarizing the functionalization reactions:

| Reaction Type | Reactants | Product Type |

| Aminomethylation (Mannich Reaction) | Aldehyde, Ketone | Bis-Mannich Base |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent | N-alkylated derivative |

Aza-Michael Ligation and Amine Bond Formation

The aza-Michael addition, or aza-Michael ligation, represents a powerful and highly efficient method for forming carbon-nitrogen bonds. This reaction involves the conjugate addition of a nitrogen nucleophile, such as a primary or secondary amine, to an electron-deficient alkene, typically an α,β-unsaturated carbonyl compound. It is a key strategy that could be employed in the synthesis of diamine structures.

The reaction proceeds under mild conditions and offers high chemoselectivity, making it suitable for complex molecule synthesis. acs.org For instance, research has demonstrated the effective use of aza-Michael ligation for protein bioconjugation by reacting amine nucleophiles with engineered dehydroalanine (B155165) (Dha) residues. acs.org This process results in a stable secondary amine linkage and occurs in buffered aqueous solutions at physiological pH and temperature. acs.org The simplicity and robustness of this method highlight its potential for constructing amine-linked structures without disrupting other functional groups. acs.org

In the context of small molecule synthesis, studies on itaconic acid and its derivatives show their high susceptibility to aza-Michael addition. nih.gov The reaction of primary amines with compounds like dimethyl itaconate proceeds selectively, offering a route to modify a molecule's backbone while retaining other functionalities. nih.gov Similarly, maleate (B1232345) derivatives can be modified with amines to create multifunctional monomers for polymerization, further underscoring the versatility of the aza-Michael reaction in forming C-N bonds. nih.gov An intramolecular variant of this reaction has also been explored, using catalysts like palladium(II) complexes or strong Brønsted acids to create nitrogen-containing heterocycles with high diastereoselectivity. nih.govbroadinstitute.org

These findings suggest a plausible strategy where a precursor molecule containing an activated double bond could react with an amino-containing nucleophile to build the 2-(aminomethyl)prop-2-en-1-amine scaffold.

Table 1: Examples of Aza-Michael Ligation Conditions

| Catalyst/Conditions | Reactants | Product Type | Reference |

|---|---|---|---|

| pH 8.0, 25-37 °C, aq. buffer | Primary Amine, Dehydroalanine residue in protein | Secondary amine-linked protein conjugate | acs.org |

| Uncatalyzed | Diethylamine, Dimethyl Itaconate | β-amino acid derivative | nih.gov |

| Achiral Pd(II) complex or Brønsted acid | Cbz carbamate, Enone (intramolecular) | 3,5-disubstituted nitrogen heterocycle | nih.govbroadinstitute.org |

Selective Functionalization of Primary Amine Groups

Once a diamine structure such as 2-(aminomethyl)prop-2-en-1-amine is formed, the selective functionalization of one of the primary amine groups becomes a significant synthetic challenge. Given the prevalence of primary amines in biologically active molecules, methods to site-selectively modify their C(sp³)–H bonds are of great interest. columbia.edu

Recent advances have leveraged photoredox catalysis in combination with hydrogen atom transfer (HAT) to achieve site-selective functionalization. rsc.org For example, by converting a primary amine into a trifluoromethanesulfonamide, it is possible to direct α-C(sp³)–H alkylation through a photoredox-catalyzed process that exploits the inductive effects of the activating group. columbia.edu Alternatively, using a trifluoroacetamide (B147638) activating group can direct functionalization to a distal C(sp³)–H bond via a 1,5-hydrogen atom transfer mechanism. columbia.edu

Bio-inspired approaches offer another avenue for selective modification. Inspired by copper amine oxidase enzymes, a method has been developed for the α-functionalization of primary amines. chemrxiv.org This process involves the in situ generation of a reactive ketimine intermediate from an α-branched primary amine, which can then react with various carbon-centered nucleophiles. This amine-to-amine synthetic platform allows for the construction of α-fully substituted primary amines. chemrxiv.org While these methods often focus on C-H functionalization adjacent to the amine, they represent a powerful toolkit for the selective modification of amine-containing molecules. rsc.orgresearchgate.net

Novel Catalytic Approaches in the Synthesis of Related Amines

The direct synthesis of unsaturated diamines can be approached through modern catalytic methods that form C-N bonds by adding amines across carbon-carbon multiple bonds. These atom-economic reactions are central to contemporary organic synthesis.

Transition-Metal Catalyzed Hydroamination and Hydroaminoalkylation

Hydroamination and hydroaminoalkylation are powerful, atom-economic catalytic reactions for adding amines to alkenes, dienes, or alkynes. acs.orgnih.govresearchgate.net These methods are highly relevant for the synthesis of allylic and homoallylic amines, which are structurally related to 2-(aminomethyl)prop-2-en-1-amine.

Hydroamination involves the direct addition of an N-H bond across a C-C multiple bond. The transition metal-catalyzed hydroamination of conjugated dienes has been extensively studied, with the choice of metal, ligand, and reaction conditions influencing the selectivity of the process. researchgate.net Palladium-based catalysts, for instance, have been successfully used for the 1,4-hydroamination of acyclic and cyclic dienes to exclusively form allylic amines with high regioselectivity. rsc.org Rhodium-catalyzed systems have also been developed for the hydroamination of 1,3-dienes, achieving anti-Markovnikov selectivity to generate homoallylic amines. acs.org Late transition metals like palladium and ruthenium are often preferred due to their greater functional group tolerance compared to highly oxophilic early transition metals. acs.org

Hydroaminoalkylation is a related C-H functionalization reaction that forms a new C-C bond alpha to the nitrogen atom by adding an amine's α-C-H bond to an unsaturated substrate. acs.orgdigitellinc.com This transformation is particularly effective for reacting amines with both activated and unactivated alkenes and alkynes. nih.govresearchgate.net Titanium-catalyzed hydroaminoalkylation of alkynes with tertiary amines, for example, produces tertiary allylic amines with excellent stereoselectivity. nih.gov These catalytic systems, which include early and late transition metals as well as photoredox catalysts, offer diverse mechanistic pathways to control regioselectivity, diastereoselectivity, and enantioselectivity. acs.orgnih.govresearchgate.net

Table 2: Selected Catalytic Systems for Hydroamination and Hydroaminoalkylation

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Hydroamination | Pd(cod)Cl₂ / DPEphos | Acyclic/Cyclic 1,3-Dienes, Amines | Allylic Amines | rsc.org |

| Hydroamination | Rh-catalyst / rac-BINAP / Mandelic Acid | 1,3-Dienes, Amines | Homoallylic Amines | acs.org |

| Hydroaminoalkylation | Cationic Titanium Catalyst | Alkynes, Tertiary Amines | Tertiary Allylic Amines | nih.gov |

| Hydroaminoalkylation | Early/Late Transition Metals, Photoredox | Alkenes/Alkynes, Primary/Secondary Amines | α/β-Alkylated Amines | acs.orgnih.govresearchgate.netdigitellinc.com |

Asymmetric Synthetic Routes to Chiral Amine Derivatives

Chiral amines are crucial structural motifs in a vast number of pharmaceuticals, natural products, and agrochemicals. nih.gov They also serve as essential building blocks, chiral auxiliaries, and organocatalysts in asymmetric synthesis. nih.govsigmaaldrich.comrsc.org While 2-(aminomethyl)prop-2-en-1-amine is achiral, the methodologies for creating chiral amines are critical for synthesizing its chiral derivatives.

A dominant strategy for the enantioselective synthesis of chiral amines is the catalytic asymmetric hydrogenation of prochiral precursors like imines and enamines. nih.gov This field has been significantly advanced by the development of a wide array of chiral phosphorus ligands and metal catalysts. nih.gov Ruthenium-catalyzed direct asymmetric reductive amination of ketones with ammonium (B1175870) salts, for example, provides a direct route to chiral primary amines with high enantiomeric excess. researchgate.net

Another powerful approach involves the use of chiral auxiliaries. The tert-butanesulfinamide reagent, developed by the Ellman lab, has been extensively used for the asymmetric synthesis of a broad range of primary amines. yale.edu This method is employed on an industrial scale and is cited in thousands of publications and patents for the production of drug candidates. yale.edu

Biomimetic chemocatalysis, inspired by enzymatic transaminations, has also emerged as a straightforward method to access α-chiral primary amines directly, avoiding the multi-step manipulations often required with N-substituted substrates. rsc.org These diverse catalytic methods provide robust pathways for constructing chiral amine derivatives with high stereocontrol.

Coordination Chemistry and Ligand Development from 2 Aminomethyl Prop 2 En 1 Amine

Design Principles for Ligands Incorporating the 2-(aminomethyl)prop-2-en-1-amine Moiety

The design of ligands based on 2-(aminomethyl)prop-2-en-1-amine is guided by fundamental principles of coordination chemistry, aiming to create molecules with specific metal-binding properties and functionalities. These principles revolve around creating multi-dentate architectures and fine-tuning the electronic and steric characteristics of the ligand.

Multi-Dentate Ligand Architectures

The development of multi-dentate ligands is a key strategy to enhance the stability and selectivity of metal complexes. The 2-(aminomethyl)prop-2-en-1-amine unit can be incorporated into larger molecular frameworks to increase the number of donor atoms available for coordination.

One common approach involves reacting the amine groups with other molecules to create polydentate and polynucleating ligands. For instance, the reaction of amines with 2,4,6-trichloro-1,3,5-triazine can lead to the formation of novel multi-dentate ligands. researchgate.net This method allows for the systematic construction of ligands with varying numbers of coordination sites. researchgate.net The resulting s-triazine based pincer ligands are noted for their strong chelating ability. researchgate.net

Another strategy is the synthesis of pyridylpyrimidine-2-amine ligands, which can act as neutral mono- or bidentate ligands, or as anionic tridentate ligands. lookchem.com These ligands possess multiple nitrogen donor atoms and can form chelate complexes or coordination polymers. lookchem.com The synthesis of such ligands can be achieved efficiently under solvent-free conditions. lookchem.com

Furthermore, the coupling of 2,6-bis(imino)pyridine and (imino)pyridine moieties can generate potentially pentadentate nitrogen ligands. researchgate.net These ligands can react with metal dihalides to form either mononuclear or homodinuclear complexes. researchgate.net

The synthesis of polydentate ligands can also be achieved by reacting 2-aminomethylpiperidine with other reagents to create ligands with multiple donor atoms. mdpi.com These ligands can then be used to form stable complexes with various metal ions. mdpi.com

Steric and Electronic Modulations for Tunable Coordination

The coordination properties of ligands derived from 2-(aminomethyl)prop-2-en-1-amine can be precisely controlled by modifying their steric and electronic characteristics. These modifications influence the stability, reactivity, and geometry of the resulting metal complexes.

Steric Effects: The introduction of bulky substituents on the ligand framework can significantly impact the coordination environment around the metal center. For example, in β-diketiminate complexes, varying the N-aryl and backbone substituents can lead to significant steric effects that influence the structure and reactivity of the complexes. rsc.org Similarly, in nickel(II) complexes with 2-aminomethylpyridine-based ligands, increasing the steric bulk of the ortho-alkyl substituents on the aryl group leads to changes in the resulting polymer's molecular weight and structure during ethylene (B1197577) polymerization. researchgate.net

Electronic Effects: The electronic properties of the ligand, such as the basicity of the donor atoms, play a crucial role in determining the stability and reactivity of the metal complex. Electron-donating or electron-withdrawing groups can be introduced to modulate the electron density on the metal center. rsc.org For instance, in cobalt complexes with pentadentate polypyridyl-amine ligands, replacing equatorial pyridines with more basic isoquinoline (B145761) groups results in a lower overpotential and higher catalytic activity for hydrogen production. nih.gov This highlights how electronic tuning can directly impact the catalytic performance of a metal complex. The introduction of an electron-donating group trans to a proposed Co-H species can also facilitate proton binding and H-H bond formation. nih.gov

Metal Complexation Studies with 2-(aminomethyl)prop-2-en-1-amine and its Analogues

The study of metal complexation with 2-(aminomethyl)prop-2-en-1-amine and its derivatives provides valuable insights into the formation, structure, and stability of these coordination compounds.

Complex Formation Equilibria and Stoichiometry

The formation of metal complexes in solution is governed by equilibrium principles, and understanding the stoichiometry of these complexes is essential. Various studies have investigated the complex formation equilibria of amine ligands with different metal ions.

For instance, palladium(II) complexes with various amines have been synthesized and their complex formation equilibria with biologically relevant ligands like amino acids, peptides, and DNA constituents have been extensively studied. mdpi.com The stoichiometry of these complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being observed. For example, iron(III) and cobalt(III) can form bis-ligand complexes, while nickel(II), zinc(II), and palladium(II) can form mono-ligand complexes. nih.gov The d8 electronic configuration of Ni(II) and Pd(II) often favors a square-planar coordination geometry, whereas Zn(II) with its filled d-orbitals can adopt a square-pyramidal geometry. nih.gov

In the case of nickel(II) complexation with 2-(aminomethyl)pyridine, absorption spectroscopy has been used to determine the stability constants and distribution of complex species. researchgate.net These studies have shown the formation of octahedral 1:1, 1:2, and 1:3 complexes in both aqueous and nonaqueous solutions. researchgate.net

The stoichiometry of cobalt(II) complexes can also be complex. For example, an unexpected trinuclear cobalt(II) complex was formed from a half-Salamo-like ligand, where the final structure contained three Co(II) atoms and two deprotonated ligand units. mdpi.com

Structural Elucidation of Metal-Amine Complexes (e.g., Co(II/III), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Ru(II))

X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of metal complexes. Numerous studies have reported the crystal structures of complexes formed between various metal ions and amine ligands derived from or analogous to 2-(aminomethyl)prop-2-en-1-amine.

Cobalt(II/III): The crystal structure of a trinuclear cobalt(II) complex revealed a structure with three Co(II) atoms, two deprotonated ligand units, two bridged acetate (B1210297) molecules, and two coordinated methanol (B129727) molecules. mdpi.com In another study, two supramolecular cobalt(II) complexes were synthesized and their crystal structures determined, showing different coordination environments for the cobalt ions. mdpi.com The synthesis of a cobalt(II) complex with tris(1-pyrazolylmethyl)amine resulted in a nearly tetrahedral coordination geometry around the Co(II) atom. researchgate.net

Nickel(II): Nickel(II) complexes with 2-aminomethylpyridine ligands have been synthesized and characterized. researchgate.net The reaction of Ni(II) with pyrrolidine-based diamide-diamine ligands can lead to oxidative dehydrogenation of the amine groups. rsc.org Studies on nickel(II) complexes with l-amino-acid-derived ligands have revealed both trinuclear and mononuclear systems. nih.gov

Copper(II): The coordination of Cu(II) with amylin analogues has been studied, revealing different coordination modes depending on the specific ligand. For example, rat amylin coordinates Cu(II) through the N-terminal amino group and two amide nitrogen atoms. nih.gov

Zinc(II): Zinc(II) complexes with various amino acids have been synthesized and their crystal structures determined. nih.gov These complexes often exhibit a general formula of [Zn(AA)2], where AA is the amino acid. nih.gov The coordination geometry around the Zn(II) ion can be determined using techniques like Hirshfeld surface analysis. nih.gov

Palladium(II): The crystal structure of a Pd(II) complex with a bidentate amine, 1,4-bis(2-hydroxylethyl)piperazine, showed a square-planar geometry with some tetrahedral distortion. mdpi.com Palladium(II) chloride reacts with 3-(pyrazol-1-yl)propanamide (PPA) and its derivatives to form trans-PdCl2(L)2 complexes where the PPA-type ligands coordinate in a monodentate fashion through a pyrazolyl nitrogen atom. researchgate.net

Ruthenium(II): Ruthenium(II) complexes with 2-(aminomethyl)pyridine and phosphine (B1218219) ligands have been synthesized and characterized by X-ray diffraction. researchgate.net These complexes are active as transfer hydrogenation catalysts. researchgate.netacs.org The coordination chemistry of Ru(II) with other amine ligands like tris(2-aminoethyl)amine (B1216632) (Tren) and diethylenetriamine (B155796) (Dien) has also been explored, leading to the formation of various octahedral complexes. drexel.edu

Below is a table summarizing the structural features of some of these metal complexes.

| Metal Ion | Ligand Type | Coordination Geometry | Key Structural Features | Reference(s) |

| Co(II) | Half-Salamo-like | Twisted Octahedral | Trinuclear complex with bridging acetate molecules. | mdpi.com |

| Co(II) | Salen-type derivative | Tetra-coordinated and Hexa-coordinated | Supramolecular structure with different Co(II) environments. | mdpi.com |

| Ni(II) | 2-Aminomethylpyridine derivative | Not specified | Used as catalyst precursors for ethylene polymerization. | researchgate.net |

| Cu(II) | Amylin analogue | Square Planar | Coordination via N-terminal amine and amide nitrogens. | nih.gov |

| Zn(II) | Amino acids | Varies (e.g., Octahedral) | Formation of [Zn(AA)2] type complexes. | nih.gov |

| Pd(II) | Bidentate amine | Square-planar with tetrahedral distortion | Coordination through nitrogen donor atoms. | mdpi.com |

| Ru(II) | 2-(Aminomethyl)pyridine and phosphine | Not specified | Active transfer hydrogenation catalysts. | researchgate.netacs.org |

Influence of Ligand Basicity and Chelate Ring Formation on Complex Stability

The stability of metal complexes is significantly influenced by the properties of the ligand, particularly its basicity and the formation of chelate rings.

Ligand Basicity: The basicity of the donor atoms in a ligand is a measure of their ability to donate an electron pair to a metal ion. Generally, more basic ligands form more stable complexes. The electronic effects of substituents on the ligand can alter the basicity of the donor atoms. For example, the incorporation of electron-donating groups can increase the basicity of the coordinating atoms, leading to stronger metal-ligand bonds and more stable complexes. rsc.org This principle is utilized in tuning the catalytic activity of cobalt complexes, where more basic isoquinoline groups enhance performance compared to less basic pyridine (B92270) groups. nih.gov

Chelate Ring Formation: The chelate effect describes the enhanced stability of a complex containing a chelate ring compared to a similar complex with monodentate ligands. A chelate ring is formed when a polydentate ligand binds to a metal ion through two or more donor atoms. The formation of five- or six-membered chelate rings is particularly favorable entropically, leading to a significant increase in the stability constant of the complex.

The design of multi-dentate ligands based on 2-(aminomethyl)prop-2-en-1-amine inherently aims to exploit the chelate effect. By incorporating this diamine into larger structures, ligands with multiple donor sites are created, which can form stable chelate rings with metal ions. researchgate.netresearchgate.netmdpi.com For example, the reaction of Pd(II) with proline and its homologs, which are amino acids containing a secondary amine and a carboxylate group, leads to the formation of stable chelate complexes. mdpi.com The N-Pd-O bond angles within the chelate ring are a key structural parameter in these complexes. mdpi.com

Integration into Metal-Organic Frameworks (MOFs) and Cages (MOCs)

The unique structural attributes of 2-(aminomethyl)prop-2-en-1-amine, featuring two primary amine groups and a reactive allyl group, position it as a compelling candidate for the synthesis and functionalization of MOFs and MOCs. The presence of two distinct functional moieties allows for both coordination-driven self-assembly and post-synthetic modification, offering a versatile platform for creating complex, functional materials.

The self-assembly of MOFs and MOCs is a spontaneous process where metal ions or clusters and organic ligands arrange themselves into ordered, discrete (cages) or extended (frameworks) structures. The primary amine groups of 2-(aminomethyl)prop-2-en-1-amine can act as coordination sites, binding to metal centers to form these intricate architectures.

In the context of MOCs, the flexibility and bite angle of the diamine ligand are crucial in determining the final geometry of the self-assembled cage. Tuning the basicity of the amine groups can be a critical factor in controlling the coordination process and preventing undesirable polymerization, a known challenge with amine-functionalized ligands. For instance, in systems based on Cu(II) paddlewheel clusters, the aniline-type amines of a ligand can be tuned to enable the formation of a soluble, amine-functionalized Cu₄L₄ lantern cage. While 2-(aminomethyl)prop-2-en-1-amine is an aliphatic diamine, similar principles of controlling coordination propensity would apply. The self-assembly process could hypothetically lead to various polyhedral cages, with the uncoordinated allyl groups decorating the exterior of the cage, available for further reactions.

For MOFs, 2-(aminomethyl)prop-2-en-1-amine could be utilized as a pillar ligand, connecting 2D layers of metal-carboxylate sheets into a 3D framework. The diamine would bridge metal centers in adjacent layers, with the final network topology being dictated by the coordination geometry of the metal ion and the length and flexibility of the diamine. The introduction of amine functionalities into the MOF structure through this direct synthesis approach is a common strategy to enhance properties such as CO₂ capture.

Table 1: Potential Self-Assembled Architectures with 2-(aminomethyl)prop-2-en-1-amine

| Architecture Type | Metal Precursor (Example) | Potential Structure | Key Feature |

| Metal-Organic Cage (MOC) | Pd(II), Pt(II) | Pd₄L₄ tetrahedron | Discrete, soluble cage with external allyl groups. |

| Metal-Organic Cage (MOC) | Cu(II) | Cu₂₄L₂₄ rhombicuboctahedron | High-symmetry cage with functionalizable periphery. |

| Metal-Organic Framework (MOF) | Zn(II), Cu(II) | Pillared-layer framework | 3D porous network with amine-decorated pores. |

A significant advantage of incorporating ligands with reactive functional groups, such as the allyl group in 2-(aminomethyl)prop-2-en-1-amine, into MOCs is the ability to create MOC-based polymers. This is typically achieved through post-assembly modification, where the discrete cages are covalently linked together. Such strategies can transform soluble, crystalline cages into robust, porous solids.

The exterior-facing allyl groups of a MOC constructed with 2-(aminomethyl)prop-2-en-1-amine would be prime candidates for cross-linking reactions. A variety of covalent chemistries could be employed, with thiol-ene "click" chemistry being a particularly attractive option due to its high efficiency and mild reaction conditions. By introducing a dithiol linker, the individual MOCs could be stitched together, forming a porous polymer. The degree of cross-linking, and thus the rigidity and porosity of the final material, could be controlled by the stoichiometry of the dithiol linker.

Another approach involves the polymerization of the allyl groups themselves, for example, through free-radical polymerization. This would create polyethylene-like chains connecting the MOC units. The resulting material would be a hybrid organic-inorganic polymer with the MOCs acting as multifunctional cross-linkers. Such MOC-based polymers often exhibit enhanced stability compared to their discrete counterparts.

Table 2: Hypothetical Covalent Cross-Linking Reactions for MOCs Functionalized with 2-(aminomethyl)prop-2-en-1-amine

| Cross-Linking Strategy | Reagent | Resulting Linkage | Potential Polymer Properties |

| Thiol-ene "click" reaction | Dithiol (e.g., 1,4-benzenedithiol) | Thioether | Controlled cross-linking, potential for high porosity. |

| Free-radical polymerization | Radical initiator (e.g., AIBN) | Polyethylene chain | High molecular weight polymer, robust mechanical properties. |

| Olefin metathesis | Grubbs' catalyst | Alkene | Potentially reversible cross-linking, tunable properties. |

The incorporation of 2-(aminomethyl)prop-2-en-1-amine, either as a primary building block or as a post-synthetically grafted ligand, would have a profound impact on the porosity and stability of the resulting MOFs and MOCs. The functionalization of MOFs with amine groups is a well-established method to enhance selectivity for CO₂ adsorption. The primary amine groups of the ligand would introduce basic sites within the pores, leading to stronger interactions with acidic gases like CO₂.

However, the introduction of any functional group into the pores of a MOF will inevitably lead to a reduction in the specific surface area and pore volume. The extent of this reduction would depend on the loading density of the 2-(aminomethyl)prop-2-en-1-amine. A key challenge is to balance the trade-off between enhanced selectivity and reduced capacity.

The structural robustness of the framework is another critical aspect. The flexible nature of the prop-2-en-1-amine backbone could lead to frameworks that exhibit dynamic behavior, such as "breathing" or "gate-opening" phenomena, in response to external stimuli like the introduction of guest molecules. While this can be advantageous for selective separations, it can also lead to a loss of crystallinity and structural integrity upon solvent removal or thermal treatment.

In the case of MOC-based polymers, the covalent cross-linking would significantly enhance the structural robustness compared to materials based on non-covalent interactions between cages. The resulting porous polymers would likely be amorphous but could exhibit permanent porosity, making them suitable for applications in gas separation and catalysis. The ability to tune the porosity by varying the length of the cross-linker or the degree of cross-linking offers a pathway to materials with tailored separation properties.

Catalytic Applications and Mechanistic Investigations of 2 Aminomethyl Prop 2 En 1 Amine Derived Systems

Role of 2-(aminomethyl)prop-2-en-1-amine and Derivatives as Catalysts or Ligands

The versatility of 2-(aminomethyl)prop-2-en-1-amine and its derivatives allows them to participate in both homogeneous and heterogeneous catalytic systems. Their ability to coordinate with metal centers and/or act as organocatalysts makes them valuable tools in synthetic chemistry.

In homogeneous catalysis, ligands containing amine functionalities play a crucial role in modulating the activity and selectivity of metal catalysts. dntb.gov.uarsc.org Derivatives of 2-(aminomethyl)prop-2-en-1-amine can act as bidentate ligands, coordinating to a metal center through both nitrogen atoms. This chelation can enhance the stability and catalytic performance of the complex. The electronic and steric properties of the allylic diamine ligand can be fine-tuned by introducing substituents on the nitrogen atoms or the carbon backbone, thereby influencing the outcome of the catalytic reaction.

For instance, chiral primary α-amino amides, which share structural similarities with derivatives of 2-(aminomethyl)prop-2-en-1-amine, have been shown to be effective bifunctional organocatalysts. mdpi.com These catalysts possess both a Brønsted base site (the amine) and a Brønsted acid site (the amide N-H), which can act cooperatively to activate substrates and control stereoselectivity in reactions like aldol (B89426) and Michael additions. mdpi.com The synthesis of various amine derivatives through homogeneous catalysis, such as the reduction of imines and amides, highlights the broad applicability of amine-based catalytic systems. rsc.orgnih.gov

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, 2-(aminomethyl)prop-2-en-1-amine and its derivatives can be immobilized on solid supports to create heterogeneous catalysts. nih.gov This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems. nih.gov

Various materials have been employed as supports, including polymers and silica. For example, primary amines have been anchored to polystyrene-based resins, creating effective and recyclable catalysts for asymmetric reactions. nih.gov The choice of the support and the method of immobilization are critical factors that can influence the catalyst's performance. For instance, the swelling properties of a polymer resin in a given solvent can significantly impact the accessibility of the catalytic sites and, consequently, the reaction rate. mdpi.com

Graphene oxide has also been utilized as a support for amine functionalization, resulting in bifunctional acid-base nanocatalysts. In one study, 2-morpholinoethanamine was immobilized on graphene oxide nanosheets, creating a versatile catalyst for the synthesis of various heterocyclic compounds. nih.gov Another example involves the immobilization of a pyrrolidine (B122466) function, a cyclic secondary amine, on a swellable polymer resin, which showed promising activity in aqueous aldol condensations. mdpi.com The reusability of these immobilized catalysts is a key advantage, although deactivation can sometimes occur due to structural changes or blocking of active sites. nih.gov

Specific Catalytic Reactions Mediated by Allylic Diamine Systems

The unique reactivity of allylic diamine systems has been harnessed in a variety of specific catalytic transformations, including transfer hydrogenation, cycloaminocarbonylation, and tandem reactions.

Transfer hydrogenation is a powerful method for the reduction of carbonyl compounds to alcohols. mdpi.com Ruthenium complexes bearing amine-based ligands have proven to be highly efficient catalysts for this transformation. acs.org For instance, ruthenium complexes with 2-(aminomethyl)pyridine-phosphine ligands have demonstrated remarkable activity in the transfer hydrogenation of a wide range of ketones, achieving high turnover frequencies. acs.org

While direct studies on 2-(aminomethyl)prop-2-en-1-amine in this context are not extensively documented, the principles established with similar amine ligands are highly relevant. The amine group in these ligands is believed to play a crucial role in the catalytic cycle, often participating in the hydrogen transfer step. The use of amine-grafted Ru/AlO(OH) catalysts has been shown to be effective for the chemoselective transfer hydrogenation of α,β-unsaturated carbonyl compounds to the corresponding allylic alcohols. rsc.org

Iridium-catalyzed transfer hydrogenation has also been employed for the one-pot reductive amination of carbonyl compounds with nitro compounds, where the amine is generated in situ. nih.gov This highlights the potential for allylic diamines to be involved in cascade reactions where a reduction step is followed by a C-N bond formation.

Table 1: Examples of Amine-Based Catalysts in Transfer Hydrogenation

| Catalyst System | Substrate | Product | Key Features |

| Amine-grafted Ru/AlO(OH) | α,β-Unsaturated carbonyls | Allylic alcohols | High chemoselectivity for C=O reduction. rsc.org |

| Cp*Ir complexes | Carbonyl and nitro compounds | Amines | One-pot reductive amination via in situ amine generation. nih.gov |

| [RuCl2(η6-arene)P] and [Rh(PP)2]X | Ketones | Alcohols | Homogeneous transfer hydrogenation. mdpi.com |

In a related context, palladium-μ-hydroxo complexes, used in combination with amine salts, have been shown to catalyze the tandem aza-Michael reaction/enantioselective protonation of α,β-unsaturated carbonyl compounds. nih.gov This demonstrates the ability of palladium systems to mediate reactions involving amine nucleophiles and carbonyl-containing substrates, which are key components of cycloaminocarbonylation reactions.

The aza-Michael reaction, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. organic-chemistry.org When combined with a subsequent Henry reaction (the addition of a nitroalkane to a carbonyl group), it leads to the formation of complex molecules with multiple functional groups. frontiersin.orgnih.gov

Immobilized amine systems have shown potential in catalyzing such tandem reactions. For instance, bifunctional thiourea-promoted cascade aza-Michael-Henry-dehydration reactions have been developed for the asymmetric synthesis of 3-nitro-1,2-dihydroquinolines. buchler-gmbh.com While not directly involving 2-(aminomethyl)prop-2-en-1-amine, these examples highlight the potential of amine-based catalysts to facilitate sequential transformations. The basicity of the amine can catalyze the aza-Michael addition, and if the catalyst possesses other functionalities, it can also promote the subsequent Henry reaction. frontiersin.orgnih.gov

Table 2: Amine-Catalyzed Tandem Reactions

| Reaction | Catalyst Type | Substrates | Product |

| Aza-Michael-Henry-dehydration | Bifunctional thiourea | N-(2-formylphenyl)sulfonamide, nitroethene | 3-nitro-1,2-dihydroquinolines buchler-gmbh.com |

| Aza-Michael/enantioselective protonation | Palladium-μ-hydroxo complex with amine salts | α,β-Unsaturated carbonyls, aromatic amines | β-amino acid derivatives nih.gov |

| Asymmetric aza-Henry reaction | Quaternary ammonium (B1175870) salts from amino acids | Nitromethane, N-Boc trifluoromethyl ketimines | α-Trifluoromethyl β-nitroamines frontiersin.orgnih.gov |

Asymmetric Catalysis and Chiral Induction.

The development of novel chiral ligands and organocatalysts is a cornerstone of modern synthetic chemistry, enabling the production of single-enantiomer pharmaceuticals and fine chemicals. While not extensively documented, the structural motif of 2-(aminomethyl)prop-2-en-1-amine, a 1,3-diamine, presents a conceptual basis for the design of chiral catalysts. Research into analogous 1,3-diamine systems demonstrates their potential in asymmetric catalysis, where the spatial relationship of the amine functionalities can be pivotal for inducing chirality.

Enantioselective Synthesis using Chiral Amine Ligands.

Chiral 1,3-diamine derivatives have been successfully designed, synthesized, and employed as organocatalysts in asymmetric carbon-carbon bond-forming reactions. nih.govnii.ac.jp These catalysts, which feature a primary and a tertiary amine in a 1,3-relationship, have proven effective in promoting enantioselective Mannich reactions of ketones. nih.govnii.ac.jp

In a notable study, a chiral 1,3-diamine derivative, in the presence of an acid co-catalyst, efficiently catalyzed the Mannich reaction between various ketones and N-PMP-protected imines under mild conditions. nih.gov The reactions typically proceeded with high yields and excellent enantioselectivities, favoring the formation of the Mannich product at the less-substituted α-position of the ketone. nih.gov The versatility of this catalytic system was demonstrated with a range of ketone substrates, as detailed in the table below.

| Entry | Ketone | Product | Yield (%) | ee (%) |

| 1 | Cyclohexanone | 3a | 91 | 96 |

| 2 | Cyclopentanone | 3b | 90 | 94 |

| 3 | Acetone | 3c | 85 | 92 |

| 4 | 2-Butanone | 3d | 88 | 95 (anti) |

| 5 | 3-Pentanone | 3e | 82 | 93 (anti) |

Data sourced from a study on 1,3-diamine-derived catalysts in asymmetric Mannich reactions of ketones. nih.gov

The scope of this catalytic system was further extended to the γ-position-selective Mannich reactions of β-ketophosphonates, affording various δ-amino β-ketophosphonates in high enantioselectivities. nih.gov This demonstrates the potential of chiral 1,3-diamine frameworks in controlling regioselectivity as well as enantioselectivity.

Stereochemical Control and Reaction Mechanism Analysis.

The stereochemical outcome of the reactions catalyzed by chiral 1,3-diamine derivatives is attributed to the cooperative action of the primary and tertiary amine functionalities within the catalyst structure. nih.govnii.ac.jp It is proposed that the primary amine engages with the ketone substrate to form a chiral enamine intermediate. This is a common activation mode in aminocatalysis, which increases the nucleophilicity of the α-carbon of the ketone. nih.gov

Simultaneously, the tertiary amine, being part of the rigid chiral scaffold, is believed to play a crucial role in the organization of the transition state. nih.gov In the presence of an acid, the tertiary amine is protonated, and it is hypothesized that this protonated tertiary amine group then interacts with the electrophile (the imine) through hydrogen bonding. nih.gov This interaction not only activates the imine for nucleophilic attack but also creates a well-defined chiral environment around the reaction center.

This dual activation model, where the primary amine forms the enamine and the protonated tertiary amine directs the approach of the electrophile, is key to the observed high levels of stereochemical control. The fixed 1,3-relationship between the two amine groups in the catalyst's backbone is thought to provide the necessary conformational rigidity to ensure effective chiral induction during the carbon-carbon bond formation. nih.govnii.ac.jp The design of these catalysts, with a specific spatial arrangement of functional groups, allows for the creation of a pocket that accommodates the substrates in a preferred orientation, leading to the selective formation of one enantiomer of the product. nih.gov

Polymer Science and Advanced Materials Applications of 2 Aminomethyl Prop 2 En 1 Amine

Utilization as a Monomer in Polymer Synthesis

The presence of both nucleophilic amine groups and a polymerizable double bond allows 2-(aminomethyl)prop-2-en-1-amine to be incorporated into polymer chains through several distinct mechanisms.

Polymerization Mechanisms Involving Allyl and Amine Functionalities

The polymerization of 2-(aminomethyl)prop-2-en-1-amine can proceed via two main pathways: addition polymerization through its allyl group or condensation polymerization involving its diamine structure.

Allyl Group Polymerization: The allyl group (H₂C=CH-CH₂–) can undergo free-radical polymerization. However, allyl monomers are generally known for their slow polymerization rates and the formation of low molecular weight polymers or oligomers. researchgate.net This is primarily due to a process called "degradative chain transfer," where an initiating radical, instead of adding to the double bond, abstracts a hydrogen atom from the methylene (B1212753) group adjacent to the double bond (the allylic position). researchgate.netresearchgate.net This creates a stable allyl radical that is slow to reinitiate a new polymer chain, effectively terminating the kinetic chain. researchgate.net For allylic amines specifically, the polymerization can be further complicated by the presence of the amine functionality, which can decrease the reactivity of the allyl bond. google.com

To achieve higher conversion rates and molecular weights, specific strategies are often required, such as using high concentrations of initiators or specialized initiator systems. For instance, processes utilizing non-ionic, water-soluble diazo-type free-radical initiators have been shown to improve the conversion of allylic amine monomers. google.com

Amine Functionality in Polyaddition and Polycondensation: The two primary amine groups of 2-(aminomethyl)prop-2-en-1-amine allow it to act as a monomer in step-growth polymerization. These amine groups can react with a variety of difunctional electrophiles to form different types of polymers:

Polyamides: Reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides).

Polyureas: Reaction with diisocyanates.

Polyimines: Reaction with dialdehydes or diketones, followed by reduction.

Epoxy Resins: Acting as a curing agent by opening the rings of epoxy-functional monomers or prepolymers.

In these reactions, the monomer serves as a building block, creating a linear or branched polymer backbone with pendant allyl groups, which remain available for subsequent crosslinking or modification. polysciences.com

Copolymerization and Polymer Architecture Control

Copolymerization is a common strategy to overcome the limitations of allyl monomer homopolymerization and to tailor polymer properties. When copolymerized with more reactive vinyl monomers (e.g., acrylates, styrene), the low reactivity of the allyl group on 2-(aminomethyl)prop-2-en-1-amine significantly influences the final polymer architecture. researchgate.net

Due to the disparity in reactivity ratios, the resulting copolymer is often not random. The more reactive vinyl monomer will preferentially incorporate into the growing chain, leading to a structure with blocks or gradients of the vinyl monomer, interspersed with isolated units of the allyl diamine. This can be used to control the distribution of functional groups along the polymer chain. By carefully selecting the comonomer and polymerization conditions, it is possible to create a range of architectures, from randomly distributed functional monomers to more block-like structures. rsc.org

The incorporation of 2-(aminomethyl)prop-2-en-1-amine introduces primary amine and allyl functionalities into the copolymer, which can be used to control properties like hydrophilicity, adhesion, and provide sites for post-polymerization modification.

| Parameter | Value/Observation | Significance for Polymer Architecture |

| Monomer Type | Allyl Diamine | Dual functionality for step-growth and addition polymerization. |

| Allyl Homopolymerization | Slow rate, low molecular weight (due to degradative chain transfer). researchgate.net | Results in oligomers or requires special initiators for high polymer. google.com |

| Copolymerization Reactivity | Low reactivity compared to common vinyl monomers (e.g., styrene, acrylates). researchgate.net | Leads to non-random, potentially blocky or gradient copolymer structures. |

| Functionality | Two primary amines, one allyl group. | Allows for synthesis of linear polymers with pendant reactive groups or direct crosslinking. |

Fabrication of Cross-Linked Polymeric Materials

The trifunctional nature of 2-(aminomethyl)prop-2-en-1-amine makes it an effective crosslinking agent, enabling the formation of robust three-dimensional polymer networks.

Crosslinking Chemistry and Network Formation

Cross-linked networks can be formed by leveraging the reactivity of both the amine and allyl functionalities. The primary amines can participate in various crosslinking reactions, such as with epoxy resins or diisocyanates, forming stable covalent bonds that link different polymer chains together. google.com For example, in an epoxy system, each primary amine group can react with two epoxide rings, creating a high-density network.

Simultaneously or sequentially, the pendant allyl groups can be cross-linked through free-radical mechanisms, often initiated by heat, UV radiation, or a chemical initiator. researchgate.net This dual-curing capability is advantageous for creating complex network structures. For instance, a polymer can first be formed through the reaction of the amine groups, and then a secondary curing step involving the allyl groups can be applied to further enhance the network density and material properties.

Modulating Polymer Properties through Crosslink Density

The density of cross-links within a polymer network is a critical parameter that dictates its final physical and mechanical properties. By varying the concentration of 2-(aminomethyl)prop-2-en-1-amine as a crosslinking agent, a wide range of material properties can be achieved.

| Property | Effect of Increasing Crosslink Density | Rationale |

| Mechanical Strength | Increases | More covalent bonds between chains restrict movement and increase rigidity. |

| Thermal Stability | Increases | Higher energy is required to break down the more densely connected network. researchgate.net |

| Swelling in Solvents | Decreases | The tighter network structure physically restricts the uptake of solvent molecules. |

| Brittleness | Increases | Reduced chain mobility leads to less plastic deformation before failure. |

| Glass Transition Temp. (Tg) | Increases | Chain segments are less mobile, requiring higher temperatures to transition to a rubbery state. |

This ability to tune properties makes materials derived from this crosslinker suitable for a variety of applications, from soft hydrogels (low crosslink density) to rigid, thermosetting plastics (high crosslink density).

Functional Materials with 2-(aminomethyl)prop-2-en-1-amine Derived Units

Polymers incorporating units derived from 2-(aminomethyl)prop-2-en-1-amine possess inherent functionality due to the presence of primary amine groups. These groups can impart several useful properties to the final material. polysciences.com

Amine-functional polymers can act as:

Adhesion Promoters: The amine groups can form strong hydrogen bonds with various surfaces, improving adhesion for coatings and adhesives. tcichemicals.com

Chelating Agents: The nitrogen atoms can coordinate with metal ions, making these polymers useful for water treatment, metal recovery, or as flocculating agents. tcichemicals.com

Platforms for Post-Polymerization Modification: The primary amines are reactive sites for grafting other molecules onto the polymer backbone, allowing for the creation of specialized materials such as biocompatible surfaces or sensor materials. mdpi.com

pH-Responsive Materials: The basic nature of the amine groups means their charge state can be altered by changing the pH. This can be used to create "smart" polymers that change their solubility or conformation in response to environmental pH changes. tcichemicals.com

For example, a hydrogel synthesized with 2-(aminomethyl)prop-2-en-1-amine as a crosslinker would not only be a stable network but would also exhibit pH-responsive swelling behavior and the ability to chelate heavy metal ions from an aqueous solution.

Molecularly Imprinted Polymers (MIPs) for Selective Adsorption

Molecular imprinting is a technique used to create polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule. This process typically involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind a cavity that can selectively rebind the template or structurally similar molecules.

The primary amine groups of 2-(aminomethyl)prop-2-en-1-amine could theoretically act as functional monomers, forming hydrogen bonds or other non-covalent interactions with a suitable template molecule. The allyl group would allow it to be incorporated into the polymer matrix during cross-linking. This would create imprinted sites with two amine functionalities, potentially offering strong and specific interactions with target molecules.

Hypothetical Research Findings: Were research to be conducted, a study might involve synthesizing MIPs using 2-(aminomethyl)prop-2-en-1-amine as a functional monomer to target a specific analyte. The performance of these MIPs would be compared against non-imprinted polymers (NIPs) synthesized without the template. Key performance indicators would include adsorption capacity and the imprinting factor (IF), which is the ratio of the MIP's binding capacity to that of the NIP.

Interactive Data Table: Hypothetical MIP Performance Below is a conceptual data table illustrating potential findings if this compound were used in MIP synthesis.

| Target Analyte | Functional Monomer | Adsorption Capacity MIP (mg/g) | Adsorption Capacity NIP (mg/g) | Imprinting Factor (IF) |

| Bisphenol A | 2-(aminomethyl)prop-2-en-1-amine | Data not available | Data not available | Data not available |

| Glucose | 2-(aminomethyl)prop-2-en-1-amine | Data not available | Data not available | Data not available |

Currently, no experimental data is available in published literature for the use of 2-(aminomethyl)prop-2-en-1-amine in MIPs.

Amine-Based Adsorbents for Carbon Capture Technologies

Amine-based materials are a cornerstone of carbon capture technologies due to the reversible reaction between amine groups and CO2. Solid adsorbents are of particular interest as they may offer lower energy penalties for regeneration compared to traditional aqueous amine solutions. Polymers functionalized with amines can be designed to have high surface areas and tailored pore structures to maximize CO2 uptake.

The structure of 2-(aminomethyl)prop-2-en-1-amine, with its two primary amine groups per molecule, makes it a theoretically promising monomer for creating high-capacity CO2 adsorbents. Polymerizing this monomer could yield a material with a high density of amine sites, which is a critical factor for achieving high CO2 adsorption capacity.

Detailed Research Findings: Research in this area typically focuses on synthesizing porous polymers and evaluating their CO2 adsorption performance under various conditions (e.g., different temperatures and CO2 concentrations). The stability of the adsorbent over multiple adsorption-desorption cycles is also a crucial aspect of the investigation. While many different amines have been investigated for this purpose, studies specifically employing 2-(aminomethyl)prop-2-en-1-amine have not been reported.

Interactive Data Table: Comparative CO2 Adsorption This table shows typical data for existing amine-based adsorbents to provide context for the kind of results that would be sought for a new polymer based on 2-(aminomethyl)prop-2-en-1-amine.

| Adsorbent Material | Amine Type | Temperature (°C) | CO2 Adsorption Capacity (mmol/g) | Source |

| TEPA-impregnated SBA-15 | Polyethylenimine | 75 | 3.25 - 3.97 | |

| TEPA-impregnated CNTs | Polyethylenimine | 60 | 5.0 | |

| AMP-AEEA-NMP Solution | Primary/Secondary | Ambient | 1.65 (mol/kg solution) | |

| Polymer from 2-(aminomethyl)prop-2-en-1-amine | Primary Diamine | Data not available | Data not available | N/A |

No data is currently available for adsorbents synthesized from 2-(aminomethyl)prop-2-en-1-amine.

pH-Responsive Polymeric Systems

pH-responsive, or "smart," polymers are materials that undergo significant changes in their physical or chemical properties in response to changes in the pH of their surrounding environment. Polymers containing ionizable groups, such as amines, are often pH-responsive. At low pH, the amine groups become protonated (-NH3+), leading to electrostatic repulsion between polymer chains and causing the polymer to swell or dissolve. At higher pH, the amine groups are deprotonated (-NH2), making the polymer more hydrophobic and causing it to collapse or precipitate.

The dual amine groups of 2-(aminomethyl)prop-2-en-1-amine could be incorporated into a polymer backbone, such as a hydrogel, to impart sharp pH-responsive behavior. The pKa of the amine groups would determine the specific pH range over which this transition occurs. Such materials are widely investigated for applications like drug delivery, where a change in pH can trigger the release of a therapeutic agent.

Detailed Research Findings: Studies on pH-responsive polymers typically characterize the swelling behavior, drug release profiles, and phase transition pH of the material. For a polymer containing 2-(aminomethyl)prop-2-en-1-amine, researchers would investigate the degree of swelling at various pH values and the kinetics of this response. However, the scientific literature does not currently contain studies that have synthesized or characterized pH-responsive systems using this specific diamine.

Interactive Data Table: Swelling Ratio of a Hypothetical pH-Responsive Hydrogel This table conceptualizes the expected swelling behavior of a hydrogel made from 2-(aminomethyl)prop-2-en-1-amine. The swelling ratio (Q) is defined as (Ws - Wd) / Wd, where Ws is the weight of the swollen gel and Wd is the weight of the dry gel.

| pH | Expected Protonation State | Expected Swelling Ratio (Q) |

| 2.0 | Fully Protonated (+/+) | Data not available (High) |

| 5.0 | Partially Protonated | Data not available (Intermediate) |

| 7.4 | Partially Deprotonated | Data not available (Low) |

| 10.0 | Fully Deprotonated (0/0) | Data not available (Collapsed) |

This data is illustrative and not based on experimental results, as none are available in the literature.

Advanced Spectroscopic and Analytical Characterization of 2 Aminomethyl Prop 2 En 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.

High-Resolution 1H and 13C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the initial structural verification of 2-(aminomethyl)prop-2-en-1-amine and its derivatives. The chemical shifts, signal multiplicities, and integration values in ¹H NMR, and the number and chemical shifts of signals in ¹³C NMR, allow for a detailed assignment of the molecular framework.

For a molecule like 2-(aminomethyl)prop-2-en-1-amine, specific resonances are expected. The protons of the two equivalent aminomethyl groups would likely appear as a single resonance, while the vinyl protons would exhibit characteristic shifts in the olefinic region of the spectrum. The quaternary carbon of the double bond would be identifiable in the ¹³C NMR spectrum.

To illustrate, consider the analogous compound, propan-2-amine. Its ¹H NMR spectrum shows distinct signals for the methyl protons, the methine proton, and the amine protons, with an integration ratio of 6:1:2, respectively. docbrown.info The ¹³C NMR spectrum of propan-2-amine displays two signals, corresponding to the two equivalent methyl carbons and the single methine carbon. docbrown.info

Table 1: Representative ¹H NMR Data for an Aminoalkene Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 1.5 - 2.5 | Broad Singlet | 4H |

| -CH₂- | 3.0 - 3.5 | Singlet | 4H |

This table presents hypothetical data for illustrative purposes.

Table 2: Representative ¹³C NMR Data for an Aminoalkene Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -C H₂-NH₂ | 45 - 55 |

| >C = | 140 - 150 |

This table presents hypothetical data for illustrative purposes.

Two-Dimensional NMR (HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously establishing the connectivity within a molecule. columbia.edu

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu This allows for the definitive assignment of protonated carbons. For instance, the signals for the aminomethyl protons would show a correlation to the signal for the aminomethyl carbons.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is a powerful method used to study the rates of conformational changes in molecules. nih.gov For flexible molecules like 2-(aminomethyl)prop-2-en-1-amine and its derivatives, various rotational and inversional processes can occur. DNMR can provide information on the energy barriers associated with these dynamic processes. nih.gov By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of exchange between different conformers. This information is vital for understanding the molecule's three-dimensional shape and flexibility, which can influence its reactivity and interaction with other molecules. nih.gov

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Both single-crystal and powder XRD techniques provide valuable structural information.

Single-crystal XRD analysis of a suitable crystalline derivative of 2-(aminomethyl)prop-2-en-1-amine can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its solid-state conformation. For instance, the analysis of metal complexes containing diamine ligands has revealed detailed coordination geometries and intermolecular interactions. rsc.orgelsevierpure.com The formation of one-dimensional coordination polymers with such ligands has also been characterized by single-crystal XRD, showing how the individual molecules assemble in the crystal lattice. nih.gov

Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline properties of a material. nih.gov It is particularly useful for identifying the crystalline phases present in a sample and for assessing its purity. researchgate.net In the context of coordination polymers involving amine ligands, PXRD can be used to confirm the formation of the desired structure and to study its stability upon changes in the environment, such as solvent removal. researchgate.net

Table 3: Hypothetical Crystallographic Data for a Derivative of 2-(aminomethyl)prop-2-en-1-amine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

This table presents hypothetical data for illustrative purposes and is not based on experimental results for the named compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as amines. nih.gov In ESI-MS, a solution of the analyte is sprayed into an electric field, creating charged droplets from which ions are generated.

For 2-(aminomethyl)prop-2-en-1-amine, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. The high accuracy of modern mass spectrometers allows for the determination of the molecular weight with sufficient precision to confirm the elemental composition of the molecule. ESI-MS is a valuable tool for verifying the identity of synthetic products and for analyzing complex mixtures containing polyamines. nih.govnih.govresearchgate.netspringernature.com The technique can be coupled with liquid chromatography (LC-ESI-MS) for the separation and analysis of complex samples. nih.gov

Table 4: List of Compounds

| Compound Name |

|---|

| 2-(aminomethyl)prop-2-en-1-amine |

| Propan-2-amine |

| 2-Amino-2-methyl-1-propanol |

| N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE |

| 2-Propen-1-amine, 2-methyl- |

| L,L-diaminopimelate |

| Isopropyladamantane |

| 1-tert-butyl-3-isopropyladamantane |

| 1,3-diisopropyladamantane |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is highly effective for determining the purity of 2-(aminomethyl)prop-2-en-1-amine and for analyzing its presence in complex mixtures.

In a typical LC-MS analysis, the sample containing 2-(aminomethyl)prop-2-en-1-amine is first introduced into an LC system. Due to its polar nature, a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent is often employed for effective separation from non-polar impurities or other components in a mixture. The separated components then enter the mass spectrometer.

For 2-(aminomethyl)prop-2-en-1-amine, electrospray ionization (ESI) is a common ionization method, typically operated in positive ion mode. The molecule readily accepts a proton to form a protonated molecule [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a highly specific and sensitive detection method. By integrating the area under the chromatographic peak corresponding to the m/z of the target compound, its purity or concentration in a mixture can be accurately quantified.

Table 1: Illustrative LC-MS Parameters for Purity Analysis of 2-(aminomethyl)prop-2-en-1-amine

| Parameter | Value/Condition |

| Liquid Chromatography | |

| Column | HILIC Column (e.g., Amide or Cyano phase) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion (m/z) | [M+H]⁺ = 87.14 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. nih.gov For 2-(aminomethyl)prop-2-en-1-amine, MS/MS analysis provides detailed structural information by characterizing its fragmentation pathways. nih.gov

The analysis begins with the selection of the protonated parent ion, [M+H]⁺ (m/z 87.14), in the first mass analyzer. This selected ion is then directed into a collision cell, where it undergoes collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in a second mass analyzer.

The fragmentation of 2-(aminomethyl)prop-2-en-1-amine is expected to proceed through several key pathways, primarily involving the loss of small neutral molecules such as ammonia (B1221849) (NH₃) and the cleavage of the carbon-carbon and carbon-nitrogen bonds. The analysis of these fragmentation patterns allows for the unambiguous identification of the compound. nih.gov